Cas no 2135936-08-0 (4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one)

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound featuring a naphthyridine core with a chloro substituent at the 4-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The saturated tetrahydronaphthyridine scaffold enhances stability while maintaining reactivity for further functionalization. The chloro group offers a handle for cross-coupling reactions, enabling efficient derivatization. Its rigid bicyclic framework is valuable in the design of bioactive molecules, including kinase inhibitors and other therapeutic agents. The compound’s well-defined purity and consistent performance make it suitable for rigorous synthetic workflows.
4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one structure
2135936-08-0 structure
Product name:4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
CAS No:2135936-08-0
MF:C8H9ClN2O
MW:184.62286067009
CID:4638447

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
    • Inchi: 1S/C8H9ClN2O/c9-6-3-8(12)11-7-1-2-10-4-5(6)7/h3,10H,1-2,4H2,(H,11,12)
    • InChI Key: GBWJABCKRQVFDK-UHFFFAOYSA-N
    • SMILES: N1C2=C(CNCC2)C(Cl)=CC1=O

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1149566-1g
4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
2135936-08-0 98%
1g
¥20311 2023-04-08
Chemenu
CM558224-1g
4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
2135936-08-0 95%+
1g
$2083 2023-03-24

Additional information on 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Research Brief on 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 2135936-08-0): Recent Advances and Applications

The compound 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 2135936-08-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This heterocyclic structure, characterized by its fused naphthyridine and tetrahydro ring system, exhibits unique physicochemical properties that make it an attractive candidate for the development of novel therapeutic agents. Recent studies have explored its applications in targeting various disease pathways, particularly in oncology and central nervous system disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a kinase inhibitor scaffold. Researchers synthesized a series of derivatives based on 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one and evaluated their activity against multiple kinase targets. The lead compound showed promising selectivity for CDK4/6 kinases, with IC50 values in the low nanomolar range. Molecular docking studies revealed that the chloro-substituted naphthyridine core forms critical hydrogen bonds with the kinase hinge region, while the tetrahydro ring system contributes to improved pharmacokinetic properties.

In the field of neurodegenerative disease research, a recent patent application (WO2023051234) disclosed novel derivatives of 2135936-08-0 as potential modulators of α-synuclein aggregation. The inventors demonstrated that certain structural modifications to the parent compound significantly enhanced blood-brain barrier penetration while maintaining potent inhibition of pathological protein aggregation. These findings suggest potential applications in Parkinson's disease therapeutics, with preclinical studies showing reduction of α-synuclein oligomers in animal models by up to 60% at non-toxic doses.

The synthetic accessibility of 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, continuous-flow synthesis route that achieves 85% overall yield with significantly reduced environmental impact compared to traditional batch processes. This technological advancement addresses previous challenges in large-scale production and could facilitate broader exploration of this scaffold in medicinal chemistry programs.

Emerging structure-activity relationship (SAR) studies have provided valuable insights into the pharmacophore requirements of this compound class. Research indicates that the chloro substituent at the 4-position is crucial for maintaining target engagement, while modifications to the tetrahydro ring system can fine-tune selectivity profiles. These findings, combined with the compound's favorable drug-like properties (logP = 2.1, PSA = 50 Ų), position 2135936-08-0 as a promising starting point for the development of new chemical entities across multiple therapeutic areas.

Current challenges in the field include optimizing metabolic stability of derivatives and further understanding the compound's potential off-target effects. Ongoing research efforts are employing advanced techniques such as cryo-EM and AI-based molecular modeling to accelerate the discovery of optimized variants. With several research groups and pharmaceutical companies actively investigating applications of this scaffold, 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one represents an important area of growth in contemporary drug discovery pipelines.

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